o-Anisidine-d7

Analytical Chemistry Mass Spectrometry Isotope Dilution

o-Anisidine-d7 (CAS 1219803-70-9), also known as 2-methoxyaniline-d7, is a stable isotopically labeled (SIL) internal standard. It is a perdeuterated derivative of the environmental pollutant and potential human carcinogen o-anisidine , where all seven hydrogen atoms on the parent o-anisidine molecule (C₇H₉NO) have been replaced with deuterium atoms.

Molecular Formula C₇D₇H₂NO
Molecular Weight 130.2
CAS No. 1219803-70-9
Cat. No. B1146287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Anisidine-d7
CAS1219803-70-9
Synonyms2-Methoxybenzenamine-d7;  1-Amino-2-methoxybenzene-d7;  2-Aminoanisole-d7;  2-Aminomethoxybenzene-d7;  2-Methoxy-1-aminobenzene-d7;  2-Methoxyaniline-d7;  2-Methoxybenzenamine-d7;  2-Methoxyphenylamine-d7;  NSC 3122-d7;  o-Aminoanisole-d7;  o-Aminomethoxybenze
Molecular FormulaC₇D₇H₂NO
Molecular Weight130.2
Structural Identifiers
SMILESCOC1=CC=CC=C1N
InChIInChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Anisidine-d7 (CAS 1219803-70-9) for Analytical Quantification: A Stable Isotope-Labeled Internal Standard


o-Anisidine-d7 (CAS 1219803-70-9), also known as 2-methoxyaniline-d7, is a stable isotopically labeled (SIL) internal standard . It is a perdeuterated derivative of the environmental pollutant and potential human carcinogen o-anisidine , where all seven hydrogen atoms on the parent o-anisidine molecule (C₇H₉NO) have been replaced with deuterium atoms . This compound has a molecular formula of C₇D₇H₂NO and a molecular weight of 130.2 g/mol . It is primarily utilized as an analytical internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods [1].

Why o-Anisidine-d7 Cannot Be Replaced with Unlabeled or Partially Labeled Analogs in Quantitative MS


In quantitative mass spectrometry, simply substituting a deuterated internal standard like o-anisidine-d7 with its unlabeled counterpart (o-anisidine, CAS 90-04-0) or even a partially labeled analog (e.g., o-anisidine-d3) is analytically unsound [1]. The unlabeled analyte, by definition, cannot be distinguished from the target o-anisidine in the sample, rendering accurate quantification impossible. While partially labeled analogs can serve as internal standards, perdeuterated compounds like o-anisidine-d7 provide a larger mass shift and offer a higher degree of confidence in isotopic purity and reduced spectral overlap [2]. This ensures that the internal standard signal is free from interference from the naturally occurring isotopes of the analyte [3]. Furthermore, matrix effects in complex samples, such as cigarette smoke or biological fluids, can differentially suppress or enhance the ionization of compounds that are not perfectly co-eluting and chemically identical [4]. The use of an unmatched standard fails to correct for these variable effects, leading to inaccurate and imprecise results [5].

Quantitative Differentiation of o-Anisidine-d7 vs. Alternative Internal Standards


Superior Spectral Separation: Perdeuteration (d7) vs. Partial Deuteration (d3)

o-Anisidine-d7 provides a definitive +7 Da mass shift from the unlabeled o-anisidine analyte (m/z 123 → 130), significantly reducing the risk of signal overlap compared to a partially labeled analog like o-anisidine-d3 (+3 Da shift) [1]. This larger mass difference ensures that the internal standard peak is completely resolved from the analyte's isotopic envelope, which is critical for accurate peak integration and quantification at low concentrations [2].

Analytical Chemistry Mass Spectrometry Isotope Dilution

Documented Accuracy in Complex Matrix Analysis: Aromatic Amines in Cigarette Smoke

The use of deuterated internal standards, including those for aromatic amines like o-anisidine, has been validated in peer-reviewed methods for quantifying toxins in complex matrices such as cigarette smoke [1]. In a study analyzing aromatic amines, the use of four deuterated analogues as internal standards, combined with standard addition, yielded an interday precision of 3-10% and accuracy ranging from 97-100% [1].

Environmental Toxicology Bioanalytical Chemistry Method Validation

High Isotopic Purity: Confirmed 98% Purity Specification

Commercial batches of o-Anisidine-d7 are supplied with a specified chemical purity of 0.98 (98%) . This high isotopic purity is a critical specification for an internal standard, as the presence of unlabeled o-anisidine impurity would directly contribute to the analyte signal, causing a systematic error in quantification, particularly at low analyte concentrations [1].

Stable Isotope Chemistry Quality Control Analytical Standards

Universal Application Across LC-MS and GC-MS Platforms

Unlike some structural analogs that may behave differently across various chromatographic and ionization techniques, the near-identical physicochemical properties of o-Anisidine-d7 to its unlabeled counterpart ensure it functions as an effective internal standard in both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications [1]. This is because deuterated standards co-elute with the analyte and undergo the same ionization processes, correcting for variability across different analytical platforms [2].

Chromatography Mass Spectrometry Analytical Method Development

High-Impact Application Scenarios for o-Anisidine-d7 in Analytical and Environmental Science


Regulatory Environmental Monitoring of o-Anisidine

Environmental testing laboratories monitoring o-anisidine, a known environmental pollutant and potential human carcinogen [1], in water, soil, or air samples can utilize o-Anisidine-d7 as a stable isotope dilution internal standard [2]. This approach ensures precise and accurate quantification required for compliance with environmental protection agency guidelines, as the d7 standard corrects for analyte loss during sample extraction and for matrix effects during MS analysis.

Exposure Assessment in Tobacco and Public Health Research

Public health and toxicology researchers quantifying o-anisidine levels in cigarette smoke or in biological matrices (e.g., urine) from smokers can use o-Anisidine-d7 for accurate exposure assessment [1]. The validated methods using deuterated aromatic amine standards have demonstrated the ability to achieve 97-100% accuracy [1], making o-Anisidine-d7 an essential component for generating reliable data on human exposure to this toxin.

Validated Bioanalytical Method Development for Pharmacokinetics

Pharmaceutical and contract research organizations (CROs) developing LC-MS/MS assays for drug compounds where o-anisidine is a metabolite or a related process impurity can utilize o-Anisidine-d7 to meet FDA and EMA guidelines for bioanalytical method validation [2]. The superior correction for matrix effects and consistent ionization efficiency across analytical runs provided by the d7 standard is critical for achieving the required precision and accuracy in pharmacokinetic studies.

Trace-Level Food Safety and Contaminant Analysis

Food safety laboratories aiming to quantify trace levels of o-anisidine, which may be present as a contaminant in food packaging or processing, can achieve lower limits of quantitation by employing o-Anisidine-d7 in a stable isotope dilution assay [3]. By normalizing for sample preparation losses and ion suppression, the d7 internal standard enables more reliable detection and quantification at parts-per-billion (ppb) levels in complex food matrices.

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